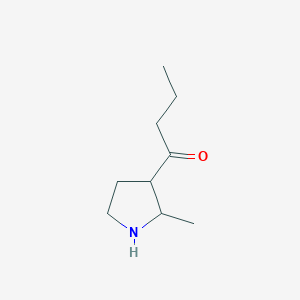

1-(2-Methylpyrrolidin-3-yl)butan-1-one

Description

Overview of Pyrrolidine-Based Ketones in Organic and Medicinal Chemistry Research

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the architecture of numerous biologically active molecules. semanticscholar.orgnih.govnbinno.com Its prevalence in drug discovery is attributed to its ability to impart favorable pharmacokinetic properties, introduce three-dimensionality to molecular structures, and serve as a versatile scaffold for chemical modifications. nih.govnbinno.com The sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of pharmacophore space, a critical aspect in the design of novel therapeutics. nih.gov

When the pyrrolidine scaffold is functionalized with a ketone group, it gives rise to a class of compounds with significant potential in medicinal chemistry. Pyrrolidine derivatives have been investigated for a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. semanticscholar.orgnih.gov For instance, derivatives of 2-pyrrolidinone (B116388) have been designed and synthesized to exhibit anti-inflammatory and antioxidant activities. nih.gov The stereochemistry of the pyrrolidine ring is a crucial determinant of biological activity, as different stereoisomers can exhibit varied binding affinities to target proteins. nih.gov

The synthesis of pyrrolidine-containing drugs often starts from precursors like proline and 4-hydroxyproline. mdpi.com These precursors allow for the stereoselective synthesis of complex pyrrolidine derivatives. mdpi.com The versatility of the pyrrolidine ring system makes it a privileged scaffold in the development of therapeutic agents for a multitude of diseases, including diabetes, cancer, and viral infections. semanticscholar.orgmdpi.com

Significance of the Butanone Moiety in Synthetic Chemistry and Molecular Design

Butanone, also known as methyl ethyl ketone (MEK), is a widely utilized organic compound with the chemical formula CH₃C(O)CH₂CH₃. wikipedia.orgforbesnetwork.co.uk Its significance in synthetic chemistry is multifaceted, primarily stemming from its role as an effective and common solvent and as a precursor in various chemical syntheses. wikipedia.orgchemcess.com As a solvent, butanone is employed in processes involving gums, resins, and coatings due to its ability to dissolve a wide range of organic compounds. chemcess.comfiveable.me Its moderate evaporation rate compared to acetone (B3395972) makes it advantageous in applications requiring longer solvent activity. forbesnetwork.co.uk

In the realm of molecular design, the butanone moiety can be incorporated into larger molecules to influence their physical and chemical properties. The carbonyl group within the butanone structure is a key reactive site, participating in various organic reactions. fiveable.me For instance, butanone can undergo condensation reactions to form larger, more complex molecules. chemcess.com It serves as a precursor for the synthesis of methyl ethyl ketone peroxide, a catalyst used in polymerization reactions. wikipedia.orgforbesnetwork.co.uk

The inclusion of a butanone functional group in a molecule can impact its polarity and, consequently, its solubility and interactions with biological targets. While butanone itself has limited direct application as a chemical feedstock, its derivatives are used in the production of perfumes, antioxidants, and catalysts. chemcess.comdouwin-chem.com

Table 1: Physicochemical Properties of Butanone

| Property | Value |

| Chemical Formula | C₄H₈O |

| Molar Mass | 72.107 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Boiling Point | 79.64 °C (175.35 °F; 352.79 K) |

| Solubility in water | 27.5 g/100 mL |

Current Landscape of Academic Research on 1-(2-Methylpyrrolidin-3-yl)butan-1-one and Structurally Related Analogs

Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the scientific landscape is populated with studies on structurally related analogs, which provides a foundational understanding of this class of compounds. Research in this area often explores the synthesis and biological activities of various substituted pyrrolidines and cathinone (B1664624) derivatives.

For example, compounds such as (S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one have been synthesized and are available commercially for research purposes. lookchem.comnih.gov This analog shares the pyrrolidine and butanone-like core structure, with the key difference being the presence of an amino group and a different substitution pattern. The synthesis of such compounds often involves coupling amino acids or their derivatives with pyrrolidine. lookchem.com

Furthermore, research into cathinone derivatives, which are β-keto amphetamines, often involves modifications of the alkyl chain and the amine group. Some of these synthetic cathinones feature a pyrrolidine ring, such as α-pyrrolidinopentiophenone (α-PVP). researchgate.net While structurally distinct from this compound, the research into these compounds highlights the interest in molecules containing both a ketone and a pyrrolidine ring for their potential psychoactive properties.

The synthesis of related structures, such as methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, has been described, demonstrating methods for attaching substituted alkyl chains to a pyrrolidine ring. chemicalbook.com Additionally, the synthesis of methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, an intermediate in the biosynthesis of tropane (B1204802) alkaloids, further illustrates the chemical exploration of pyrrolidine derivatives with keto-ester functionalities. researchgate.net

Identification of Research Gaps and Formulation of Academic Objectives

The notable absence of dedicated research on this compound presents a clear research gap. The synthesis, characterization, and evaluation of the chemical and biological properties of this specific compound remain to be thoroughly investigated. Based on the established significance of its constituent moieties, a set of academic objectives can be formulated to guide future research.

Primary Research Objectives:

Synthesis and Characterization: The foremost objective is to develop a robust and efficient synthetic route to produce this compound. This would involve exploring various synthetic strategies, followed by comprehensive characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.

Physicochemical Profiling: A detailed investigation of the physicochemical properties of the synthesized compound is necessary. This includes determining its solubility, lipophilicity (logP), and pKa, which are crucial parameters for understanding its potential behavior in biological systems.

Exploration of Chemical Reactivity: Understanding the chemical reactivity of this compound is essential. This would involve studying its stability under various conditions and its reactivity in different types of chemical reactions, particularly those involving the ketone and the secondary amine of the pyrrolidine ring.

Preliminary Biological Screening: Based on the known biological activities of related pyrrolidine-based ketones, a preliminary in vitro screening of this compound against a panel of biological targets would be a logical step. This could include assays for anti-inflammatory, antimicrobial, or anticancer activity, as well as an assessment of its interaction with central nervous system receptors.

By addressing these research objectives, the scientific community can begin to fill the existing knowledge void surrounding this compound and unlock its potential for applications in organic synthesis, medicinal chemistry, and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(2-methylpyrrolidin-3-yl)butan-1-one |

InChI |

InChI=1S/C9H17NO/c1-3-4-9(11)8-5-6-10-7(8)2/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

HFOKKNZTVAGQJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1CCNC1C |

Origin of Product |

United States |

Derivatization and Chemical Transformations of the 1 2 Methylpyrrolidin 3 Yl Butan 1 One Scaffold

Functional Group Interconversions of the Butanone Moiety

The butanone moiety presents a key site for functional group interconversions, primarily through oxidation and reduction reactions, enabling access to compounds with different electronic and steric properties.

The ketone of the butanone side chain can be oxidized to a carboxylic acid, specifically 2-(2-methylpyrrolidin-3-yl)propanoic acid, through various oxidative cleavage methods. A common approach involves the haloform reaction, where the methyl ketone is treated with a halogen (e.g., bromine or iodine) in the presence of a base. This reaction proceeds through the formation of a trihalomethyl intermediate, which is subsequently cleaved.

Another powerful method is the Baeyer-Villiger oxidation, which would convert the butanone into an ester, followed by hydrolysis to yield the carboxylic acid and an alcohol. This reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon.

| Oxidizing Agent | Product | Typical Conditions | Notes |

| I₂ / NaOH | 2-(2-methylpyrrolidin-3-yl)propanoic acid | Aqueous base, room temperature | Haloform reaction; specific for methyl ketones. |

| m-CPBA | 1-(2-methylpyrrolidin-3-yl)ethyl acetate (B1210297) | Inert solvent (e.g., CH₂Cl₂), 0 °C to rt | Baeyer-Villiger oxidation followed by hydrolysis. |

| KMnO₄ | 2-(2-methylpyrrolidin-3-yl)propanoic acid | Basic conditions, heat | Strong oxidizing agent, may lead to side products. |

This table presents plausible oxidation reactions based on established chemical principles.

The carbonyl group of the butanone moiety can be readily reduced to a secondary alcohol, 1-(2-methylpyrrolidin-3-yl)butan-1-ol, using a variety of reducing agents. This transformation introduces a new stereocenter, potentially leading to a mixture of diastereomers.

Standard hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. Sodium borohydride is a milder reagent and can be used in protic solvents like methanol (B129727) or ethanol, offering good chemoselectivity. Lithium aluminum hydride is a more powerful reducing agent and requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic hydrogenation, employing catalysts such as Raney nickel, platinum oxide, or palladium on carbon under a hydrogen atmosphere, is another viable method for the reduction of the ketone.

| Reducing Agent | Product | Typical Conditions | Diastereomeric Ratio (Hypothetical) |

| NaBH₄ | 1-(2-methylpyrrolidin-3-yl)butan-1-ol | Methanol, 0 °C to rt | ~1:1 |

| LiAlH₄ | 1-(2-methylpyrrolidin-3-yl)butan-1-ol | THF, 0 °C, followed by aqueous workup | Dependent on steric hindrance |

| H₂, Pd/C | 1-(2-methylpyrrolidin-3-yl)butan-1-ol | Ethanol, H₂ atmosphere (50 psi) | Substrate dependent |

This table illustrates common reduction reactions and hypothetical outcomes.

Modifications of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, with its secondary amine and C-H bonds, provides ample opportunities for further functionalization.

The secondary amine of the pyrrolidine ring is a nucleophilic center that can readily undergo N-substitution reactions. N-alkylation can be achieved by reacting the parent compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing a variety of alkyl groups.

N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine, to yield the corresponding N-acyl derivatives. These reactions are typically high-yielding and proceed under mild conditions.

| Reagent | Reaction Type | Product | Typical Conditions |

| Methyl Iodide | N-Alkylation | 1-(1,2-dimethylpyrrolidin-3-yl)butan-1-one | Acetonitrile, K₂CO₃, heat |

| Benzaldehyde, NaBH(OAc)₃ | Reductive Amination | 1-(1-benzyl-2-methylpyrrolidin-3-yl)butan-1-one | Dichloromethane, acetic acid |

| Acetyl Chloride | N-Acylation | 1-(1-acetyl-2-methylpyrrolidin-3-yl)butan-1-one | Dichloromethane, triethylamine, 0 °C |

This table provides examples of potential N-substitution reactions.

The C-H bonds of the pyrrolidine core can be functionalized through radical-mediated pathways, such as those inspired by the Hofmann-Löffler-Freytag (HLF) reaction. nih.govpku.edu.cn This reaction traditionally involves the formation of an N-haloamine, which, upon treatment with heat or light, generates a nitrogen-centered radical. This radical can then abstract a hydrogen atom from a sterically accessible C-H bond, typically at the δ-position, through an intramolecular 1,5-hydrogen atom transfer (HAT). nih.gov The resulting carbon-centered radical can then be trapped by a halogen, leading to a δ-haloamine that can subsequently cyclize to form a new bicyclic system or undergo other transformations.

In the context of 1-(2-methylpyrrolidin-3-yl)butan-1-one, after N-halogenation, a 1,5-HAT could potentially occur from the C5 position of the pyrrolidine ring, leading to functionalization at that site. The regioselectivity of the HAT is a key factor and is influenced by the conformation of the N-haloamine intermediate. nih.gov

Regioselective Functionalization and Advanced Organic Transformations

Achieving regioselective functionalization at a specific position on the pyrrolidine ring in the presence of multiple reactive sites is a significant challenge in synthetic organic chemistry. For the this compound scaffold, directing group strategies can be employed to achieve regiocontrol. For instance, the butanone moiety or a derivative thereof could potentially act as a directing group to facilitate C-H activation at a specific position on the pyrrolidine ring.

Advanced Spectroscopic Characterization of 1 2 Methylpyrrolidin 3 Yl Butan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(2-Methylpyrrolidin-3-yl)butan-1-one, one would expect to observe distinct signals for the protons on the pyrrolidine (B122466) ring, the methyl group attached to the ring, and the butanoyl side chain. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would arise from spin-spin coupling with neighboring protons, revealing connectivity. For instance, the protons on the carbon adjacent to the carbonyl group would likely appear as a triplet, and the methyl group on the pyrrolidine ring would likely be a doublet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of each signal would be characteristic of the carbon's functional group and hybridization. For example, the carbonyl carbon of the butan-1-one group would be expected to have a chemical shift in the range of 190-220 ppm, which is significantly downfield. The carbons of the pyrrolidine ring and the butanoyl chain would appear at higher field strengths.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would establish which protons are coupled to each other, helping to trace the proton connectivity within the pyrrolidine ring and the butanoyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the signals of the carbon atoms based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the butanoyl group and the pyrrolidine ring, for instance, by observing a correlation between the protons on the carbon adjacent to the carbonyl group and the carbon at the 3-position of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS would be used to determine the exact mass of the molecular ion of this compound with very high precision. This allows for the calculation of the elemental formula of the compound, confirming its atomic composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to determine the purity of the compound and to analyze any potential derivatives or metabolites in a complex mixture. The mass spectrometer would provide the molecular weight of the parent compound and any related species, while the retention time from the liquid chromatography would provide an additional identifying characteristic.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups: a ketone (C=O) and a secondary amine (N-H).

The presence of the butan-1-one moiety would be confirmed by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a saturated aliphatic ketone, this peak typically appears in the range of 1705-1725 cm⁻¹. The exact position of this band can be influenced by the molecular environment.

The pyrrolidine ring contains a secondary amine, which would be identified by the N-H stretching vibration. This typically appears as a single, medium-to-weak absorption band in the region of 3300-3500 cm⁻¹. The N-H bending vibration may also be observed around 1550-1650 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and alkyl groups would be expected in the 2850-3000 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity |

| Secondary Amine (N-H) | 3300 - 3500 | Stretch | Medium to Weak |

| Alkyl C-H | 2850 - 3000 | Stretch | Strong |

| Ketone (C=O) | 1705 - 1725 | Stretch | Strong |

| Secondary Amine (N-H) | 1550 - 1650 | Bend | Variable |

Note: The data in this table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

X-ray Diffraction Studies

Single-crystal X-ray analysis is the definitive method for determining the precise molecular structure of a compound in its crystalline state. For this compound, which contains two chiral centers, this technique would be crucial for unambiguously determining the relative and absolute stereochemistry of a single enantiomer.

The analysis would reveal the conformation of the five-membered pyrrolidine ring, which typically adopts a non-planar, puckered conformation (such as an envelope or twisted form) to minimize steric strain. It would also define the orientation of the methyl group at the C2 position and the butanoyl group at the C3 position, including the torsion angles between the ring and its substituents. This information is vital for understanding the molecule's three-dimensional shape, which can influence its biological activity and physical properties.

Table 2: Hypothetical Single Crystal X-ray Analysis Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1083.75 |

| Z | 4 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the parameters that would be determined from a single-crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk solid sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. This method is essential for identifying the solid form of a compound and detecting the presence of different crystalline forms, known as polymorphs.

For this compound, PXRD would be used to characterize the solid-state properties of a synthesized batch. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), would be unique to its crystal structure. This technique is also valuable for assessing the purity of a crystalline sample and monitoring its stability under various conditions. Any changes in the crystal structure due to factors like temperature or humidity would be detectable as changes in the PXRD pattern.

Computational Chemistry and Molecular Modeling of 1 2 Methylpyrrolidin 3 Yl Butan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, specific DFT studies on 1-(2-Methylpyrrolidin-3-yl)butan-1-one are absent from the current body of scientific literature. This includes a lack of published data on its optimized molecular geometry, electronic characteristics, and charge distribution.

Molecular geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. This process also allows for the identification and energy ranking of different conformers (spatial arrangements of a molecule). For this compound, there are no published studies detailing the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) or a systematic analysis of its conformational landscape.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the chemical stability and electronic transitions. No specific data on the HOMO and LUMO energy levels or the energy gap for this compound has been reported.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Similarly, Natural Bond Orbital (NBO) analysis provides detailed information about charge transfer and intramolecular interactions. There are no available MEP maps or NBO analysis results specifically for this compound in published literature.

Computational methods are often employed to predict spectroscopic properties such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical spectra can aid in the identification and characterization of compounds. However, no such predicted spectroscopic data for this compound has been documented.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a deeper understanding of their conformational flexibility and interactions. There is no evidence of MD simulations having been performed to explore the conformational sampling of this compound.

Structure Activity Relationship Sar Studies of 1 2 Methylpyrrolidin 3 Yl Butan 1 One Analogs

Rational Design Principles for SAR Investigations

Rational drug design is a strategic approach used to discover and develop new drug candidates. mdpi.com It relies on an understanding of a biological target's structure and mechanism to create molecules with specific, desired pharmacological effects. mdpi.comnih.gov For analogs of 1-(2-Methylpyrrolidin-3-yl)butan-1-one, SAR investigations begin with the parent compound as a "lead." The core principle is to systematically modify its structure and assess how these changes affect its biological activity. This iterative process involves designing new derivatives, synthesizing them, and evaluating their potency and selectivity. mdpi.com

The primary goals of these investigations are to identify the key structural features, or "pharmacophores," that are essential for the molecule's activity and to understand how modifications influence its interaction with a biological target. nih.gov By collecting data on a series of related compounds, researchers can build a comprehensive SAR profile. mdpi.com This knowledge allows for the optimization of the lead compound, aiming to enhance desired properties while minimizing others. Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping, are integral to this process, providing predictive models that can prioritize the synthesis of the most promising compounds. researchgate.netrsc.org

Impact of Pyrrolidine (B122466) Ring Substitutions on Molecular Recognition and Interactions

The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional structure and the presence of a basic nitrogen atom, which can form crucial interactions with biological targets. nih.govresearchgate.net Modifications to this ring in analogs of this compound can significantly influence molecular recognition.

Substituents at other positions on the ring (C-3, C-4, and C-5) can also modulate activity. For instance, adding polar groups could introduce new hydrogen bonding opportunities, while bulky nonpolar groups could enhance hydrophobic interactions. acs.org Furthermore, substitutions can alter the basicity of the pyrrolidine nitrogen. nih.gov This is critical because the ionization state of this nitrogen under physiological conditions often governs its ability to form ionic bonds with acidic residues (e.g., aspartate or glutamate) in a target protein. The puckering of the five-membered ring, influenced by substituents, also plays a role in defining the three-dimensional arrangement of all interacting groups. nih.gov

Influence of Butanone Chain Modifications on Scaffold Activity

The butanone side chain of this compound offers another avenue for structural modification to tune the scaffold's activity. The length, rigidity, and polarity of this chain are critical determinants of binding affinity and selectivity.

Studies on similar compounds, such as synthetic cathinones containing a pyrrolidine ring, have shown that increasing the length of the alkyl chain can significantly enhance affinity for certain receptors. nih.gov For example, extending the chain from a methyl to a propyl or butyl group has been demonstrated to increase binding potency. nih.gov This suggests that for the this compound scaffold, analogs with shorter (propanone, ethanone) or longer (pentanone, hexanone) side chains could exhibit different activity profiles. These modifications likely alter the molecule's ability to access and occupy hydrophobic pockets within the target's binding site.

Beyond chain length, introducing functional groups to the butanone moiety can also have a profound impact. For instance, adding a hydroxyl group could create a new hydrogen bond donor, while incorporating an aromatic ring could introduce pi-stacking interactions. The carbonyl group of the butanone is a key hydrogen bond acceptor, and its position relative to the pyrrolidine ring is crucial for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scispace.combiointerfaceresearch.com This method is invaluable for predicting the activity of unsynthesized analogs, thereby saving time and resources in the drug discovery process. nih.govnih.gov

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model is the calculation of molecular descriptors for each compound in a dataset. ucsb.edu These numerical values represent different physicochemical properties of the molecules. For a series of this compound analogs, a wide range of descriptors would be calculated to capture structural variations. nih.gov

Commonly used descriptors include:

ALogP: A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes.

Number of Rings: A simple descriptor of molecular topology.

Hydrogen Bond Acceptors/Donors: Counts of atoms that can accept or donate hydrogen bonds, crucial for molecular interactions.

Rotatable Bond Number: A measure of molecular flexibility.

Topological Polar Surface Area (TPSA): The surface area of polar atoms, which correlates with drug transport properties.

The table below illustrates hypothetical descriptor values for the parent compound and potential analogs.

| Compound Name | Structure | ALogP | H-Bond Acceptors | H-Bond Donors | Rotatable Bonds | TPSA (Ų) |

| This compound | 1.8 | 2 | 1 | 3 | 29.1 | |

| 1-(2-Ethylpyrrolidin-3-yl)butan-1-one | 2.3 | 2 | 1 | 4 | 29.1 | |

| 1-(2-Methylpyrrolidin-3-yl)propan-1-one | 1.3 | 2 | 1 | 2 | 29.1 | |

| 1-(2-Methyl-4-hydroxypyrrolidin-3-yl)butan-1-one | 1.1 | 3 | 2 | 3 | 49.3 |

Predictive Model Development

Once descriptors are calculated for a training set of molecules with known biological activities, a predictive model can be developed using various statistical methods. nih.govresearchgate.net The goal is to create an equation that accurately relates a combination of descriptors to the observed activity.

Decision Tree analysis: This method creates a tree-like model of decisions. It splits the dataset into smaller subsets based on descriptor values to classify compounds as active or inactive.

Cluster Analysis: This technique groups compounds based on the similarity of their descriptor values. It can help identify clusters of structurally similar molecules that share a common activity profile.

These models are validated using internal methods (like cross-validation) and, ideally, an external test set of compounds not used in model development. nih.govnih.gov A statistically robust QSAR model can then be used to predict the activity of novel, designed analogs, helping to prioritize which compounds to synthesize and test experimentally. biointerfaceresearch.com

Pharmacophore-Based Design Approaches

Pharmacophore modeling is a powerful tool in rational drug design that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. pharmacophorejournal.comnih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. arxiv.org

For the this compound series, a pharmacophore model could be generated by aligning a set of active analogs and identifying common chemical features. nih.gov These features typically include:

Hydrogen Bond Acceptors (e.g., the carbonyl oxygen).

Hydrogen Bond Donors (e.g., the pyrrolidine N-H).

Hydrophobic Centers (e.g., the methyl group and the butyl chain).

Positive Ionizable Features (e.g., the protonated pyrrolidine nitrogen).

Once developed, this 3D pharmacophore model serves as a template for designing new molecules. pharmacophorejournal.com It can be used as a query to search large databases of virtual compounds to identify novel scaffolds that match the required spatial arrangement of features but may be structurally distinct from the original series. nih.gov This approach, known as virtual screening, can lead to the discovery of new lead compounds with potentially improved properties. The model also guides the modification of existing analogs to better fit the pharmacophoric requirements, thus optimizing their biological activity. nih.gov

Mechanistic Investigations of 1 2 Methylpyrrolidin 3 Yl Butan 1 One at a Molecular Level

Methodologies for Molecular Target Identification

The initial step in characterizing the pharmacological profile of a compound like 1-(2-Methylpyrrolidin-3-yl)butan-1-one is the identification of its molecular target(s). This process often involves a combination of computational and experimental approaches, with a heavy reliance on interrogating comprehensive chemical-target interaction databases. acs.org These resources aggregate vast amounts of bioactivity data, linking chemical structures to their biological partners. drugpatentwatch.com

The process for a novel compound would typically begin with in silico methods. By searching databases with the structure of this compound, researchers can identify structurally similar compounds with known biological activities. acs.org The underlying principle is that structurally related molecules often share common targets. acs.org Subsequently, computational techniques such as molecular docking can be used to perform virtual screening, where the compound is computationally tested for binding against a library of thousands of protein structures. chemdiv.com

Several publicly accessible databases are crucial for this type of investigation. nih.gov Resources like ChEMBL, DrugBank, PubChem, and the Therapeutic Target Database (TTD) provide extensive information on drugs, chemical compounds, and their corresponding targets, including data on binding affinities and functional effects. acs.orgdrugpatentwatch.comoup.com These platforms serve as a foundational resource for generating hypotheses about a new compound's mechanism of action. drugpatentwatch.comnih.gov

| Database | Focus | Key Features | Strategic Value in Target Identification |

| ChEMBL | Bioactivity data for drug-like small molecules | Manually curated from scientific literature; includes quantitative structure-activity relationship data. nih.gov | Target prediction, polypharmacology studies, identifying off-target effects. drugpatentwatch.com |

| DrugBank | Detailed drug and drug target information | Combines chemical, pharmacological, and pharmaceutical data with target sequence, structure, and pathway information. nih.govoup.com | Linking chemical structures to clinical relevance and understanding drug-target networks. drugpatentwatch.com |

| PubChem | Bioactivities of small molecules | Aggregates data from high-throughput screening, literature, and patents. nih.gov | Broad initial screening, compound-target profiling, and linking to bioassay data. drugpatentwatch.com |

| BindingDB | Experimentally measured binding affinities | Focuses on quantitative binding data (Ki, Kd, IC50) between proteins and small molecules. oup.com | Validating potential targets with quantitative affinity data. drugpatentwatch.com |

| Therapeutic Target Database (TTD) | Known and explored therapeutic targets | Provides information on targets, associated diseases, and corresponding drugs. oup.com | Identifying targets with established therapeutic relevance. oup.com |

Analysis of Ligand-Biomolecule Binding Mechanisms

Once potential molecular targets are identified, the next phase involves analyzing the specific binding mechanism between this compound and its biomolecular partner. This analysis seeks to understand the forces and interactions that govern the binding event, which can include receptor binding modulation or enzyme inhibition. The pyrrolidine (B122466) scaffold, a core feature of this compound, is a versatile and privileged structure in medicinal chemistry, known for its ability to form specific interactions within protein binding pockets. nih.gov

The pyrrolidine ring's three-dimensional, non-planar structure allows it to present its substituents in precise spatial orientations, which is crucial for fitting into specific binding sites on proteins. nih.govresearchgate.net The nitrogen atom within the ring can act as a hydrogen bond acceptor, while the methyl and butanone groups can participate in hydrophobic and van der Waals interactions. Docking studies on other pyrrolidine derivatives have shown that hydrogen bonds and electrostatic factors are often key determinants of their interactions with target proteins. nih.gov For example, research on the Polo-like kinase 1 (Plk1) has identified a specific "pyrrolidine-binding pocket" that recognizes short and bulky hydrophobic ligands, demonstrating the specificity that this scaffold can achieve. nih.gov

The binding of a small molecule can modulate the target's function in several ways. It can act as an agonist, activating a receptor, or as an antagonist, blocking its activation. ftloscience.com Alternatively, it could be an allosteric modulator, binding to a site distinct from the primary active site to change the protein's conformation and activity. mdpi.com In the case of enzymes, the compound could act as a competitive or non-competitive inhibitor, blocking the enzyme's catalytic function.

| Structural Feature of this compound | Potential Intermolecular Interaction | Significance in Binding |

| Pyrrolidine Nitrogen | Hydrogen Bond Acceptor | Forms directed interactions with hydrogen bond donors (e.g., -OH, -NH groups) in the binding site, contributing to affinity and specificity. nih.gov |

| Butanone Carbonyl Oxygen | Hydrogen Bond Acceptor | Can interact with hydrogen bond donors on the protein target. |

| Methyl Group | Hydrophobic Interaction | Can fit into nonpolar pockets, displacing water and contributing favorably to the binding energy. nih.gov |

| Alkyl Chain (Butanone) | Hydrophobic Interaction, van der Waals Forces | Contributes to binding affinity through interactions with hydrophobic residues in the target's binding pocket. |

| Pyrrolidine Ring | van der Waals Forces, Shape Complementarity | The ring's 3D conformation allows for a snug fit into a complementary binding site, enhancing specificity. nih.govresearchgate.net |

Characterization of Signal Transduction Pathway Modulation

The binding of a ligand to its target initiates a cascade of intracellular events known as a signal transduction pathway, ultimately leading to a cellular response. youtube.com Characterizing how this compound modulates these pathways is essential for understanding its functional effects. The specific pathway affected is entirely dependent on the molecular target identified in the earlier stages.

For instance, if the compound targets a G-protein coupled receptor (GPCR), one of the largest families of drug targets, its binding could trigger a conformational change in the receptor. ftloscience.comnih.gov This change would activate an intracellular G-protein, which then modulates the activity of an effector enzyme like adenylyl cyclase. youtube.com This enzyme produces a second messenger, such as cyclic AMP (cAMP), which in turn activates downstream proteins like protein kinase A (PKA), leading to the phosphorylation of various cellular proteins and a change in cell function. youtube.com

Alternatively, if the target is a protein kinase, the compound might inhibit the kinase's ability to phosphorylate its substrates, thereby blocking a specific signaling cascade, such as the PI3K/AKT/mTOR pathway, which is crucial in cell growth and proliferation. mit.edu Small molecules can also modulate complex systems like the Notch signaling pathway, which is critical for cell-cell communication and development. nih.gov The goal of this characterization is to map the flow of information from the initial binding event to the final functional outcome. nih.gov

| Pathway Example | Key Components | Potential Modulation by a Small Molecule Ligand |

| GPCR Signaling | GPCR, G-protein, Adenylyl Cyclase, cAMP, Protein Kinase A (PKA) | Agonism could activate the pathway, leading to increased cAMP. Antagonism would block the pathway. youtube.com |

| Receptor Tyrosine Kinase (RTK) Pathway | RTK (e.g., EGFR), Ras, RAF, MEK, ERK | Inhibition of the kinase domain would block downstream signaling, affecting cell proliferation and survival. nih.gov |

| Notch Signaling | Notch receptor, Ligands (e.g., Delta, Jagged), γ-secretase | Inhibition of γ-secretase or interference with receptor-ligand interaction could block the pathway, impacting cell fate decisions. nih.gov |

Advanced Structural Biology Techniques for Binding Elucidation

Obtaining a high-resolution three-dimensional structure of the ligand-biomolecule complex provides the ultimate detail on the binding mechanism. While X-ray crystallography has traditionally been the primary method, recent advances in Cryo-Electron Microscopy (cryo-EM) have revolutionized structural biology, particularly for large and complex proteins that are difficult to crystallize. nih.gov

Cryo-EM is exceptionally well-suited for studying membrane proteins like GPCRs and ion channels, which are major drug target classes. aimspress.com This technique involves flash-freezing the biomolecule in solution and imaging it with an electron microscope. nih.gov Computational reconstruction of thousands of 2D images yields a 3D structure, often at near-atomic resolution. nih.gov This allows for the precise visualization of how a small molecule like this compound fits into its binding pocket, revealing the specific amino acid residues involved in the interaction. nih.govmdpi.com Such structural insights are invaluable for structure-based drug design, enabling chemists to rationally modify the compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

| Technique | Principle | Advantages for Ligand-Binding Studies | Limitations |

| Cryo-Electron Microscopy (Cryo-EM) | Electron microscopy of vitrified samples. | Can handle large, complex, and flexible proteins (e.g., GPCRs); protein remains in a near-native state. nih.govaimspress.com | Resolution can be lower than crystallography for smaller proteins; requires specialized equipment. |

| X-ray Crystallography | X-ray diffraction of a protein crystal. | Can achieve very high (atomic) resolution. | Requires well-ordered protein crystals, which can be a major bottleneck, especially for membrane proteins. ftloscience.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides information on protein dynamics and can study weakly binding ligands in solution. nih.gov | Generally limited to smaller, soluble proteins (<40 kDa). |

Analytical and Purification Techniques for 1 2 Methylpyrrolidin 3 Yl Butan 1 One Research

Chromatographic Separation Methods

Chromatography is a cornerstone of the separation and analysis of 1-(2-Methylpyrrolidin-3-yl)butan-1-one. The choice of method depends on the specific goal, whether it be determining purity, separating stereoisomers, or purifying the final product.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and determining the enantiomeric excess of chiral compounds like this compound. heraldopenaccess.us Given the presence of two chiral centers in the molecule, four possible stereoisomers can exist. Chiral HPLC methods are specifically designed to separate these enantiomers and diastereomers, allowing for their individual quantification. nih.govnih.gov

Typically, this is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation. nih.gov Common mobile phases consist of mixtures of alkanes, such as n-hexane, and alcohols, like isopropanol. researchgate.net

Alternatively, pre-column derivatization can be employed. In this approach, the enantiomers of this compound are reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral HPLC column. researchgate.netnih.gov

The data obtained from HPLC analysis is crucial for calculating the enantiomeric excess (ee), which is a measure of the purity of a chiral sample.

Table 1: Illustrative HPLC Parameters for Chiral Separation of Substituted Pyrrolidines

| Parameter | Typical Conditions |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | n-hexane:isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 260 nm) |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Note: The above parameters are illustrative and would require optimization for the specific analysis of this compound.

Following its synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. Column chromatography and its more rapid variant, flash chromatography, are the most common techniques for this purpose. rsc.org

These methods rely on the differential adsorption of the components of a mixture to a stationary phase, typically silica (B1680970) gel, as a mobile phase is passed through the column. By carefully selecting the solvent system (eluent), the target compound can be selectively eluted and collected in pure fractions. The polarity of the solvent mixture is often gradually increased (gradient elution) to effectively separate compounds with different polarities. whiterose.ac.uk

For substituted pyrrolidines, mixtures of non-polar solvents like petroleum ether or hexanes with a more polar solvent such as ethyl acetate (B1210297) are frequently used as the eluent. rsc.org

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for monitoring the progress of the reaction that produces this compound. mdpi.comresearchgate.net This method is suitable for volatile and thermally stable compounds. Small aliquots of the reaction mixture can be taken at different time points and analyzed by GC to determine the consumption of reactants and the formation of the product. scienceopen.com

The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. When coupled with mass spectrometry, GC-MS provides structural information about the separated components, confirming the identity of the desired product. nih.gov

Purity Assessment Techniques

Assessing the purity of this compound is a critical step in its characterization. The chromatographic methods described above, particularly HPLC and GC, are primary techniques for determining chemical purity. By integrating the peak areas in the chromatogram, the relative amounts of the main compound and any impurities can be quantified.

In addition to chromatographic methods, other analytical techniques contribute to a comprehensive purity assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound and can also reveal the presence of impurities. The integration of NMR signals can provide a quantitative measure of purity against a known internal standard.

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The combination of these techniques provides a detailed picture of the purity of a sample of this compound, ensuring its suitability for further research and application.

Future Research Directions and Academic Applications

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of substituted pyrrolidines is a well-established field, yet the pursuit of more efficient, stereoselective, and sustainable methods continues. organic-chemistry.org For a molecule like 1-(2-Methylpyrrolidin-3-yl)butan-1-one, future research could focus on moving beyond traditional multi-step sequences to more innovative approaches. Modern synthetic strategies offer significant advantages in terms of yield, selectivity, and atom economy.

Key areas for exploration include:

Catalytic Asymmetric 1,3-Dipolar Cycloadditions: This method has become a powerful tool for the enantioselective synthesis of pyrrolidines. rsc.orgrsc.org The reaction of azomethine ylides with appropriate dipolarophiles can construct the pyrrolidine (B122466) ring with high stereocontrol. nih.govacs.org Future work could involve developing specific catalyst systems (e.g., based on copper, silver, or iridium) to control the formation of the 2,3-disubstituted pattern of the target compound. organic-chemistry.orgacs.org

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step. tandfonline.comnih.gov Designing an MCR to assemble this compound would be a highly efficient strategy, potentially involving an aldehyde, an amino acid ester, and a Michael acceptor. tandfonline.com

C-H Functionalization: Direct functionalization of C-H bonds on a pre-existing pyrrolidine ring is an increasingly important strategy. This would allow for the late-stage introduction of the methyl and butanoyl groups, providing a flexible route to analogues.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can enhance reaction efficiency, reduce reaction times, and improve safety and scalability. researchgate.net Applying microwave-assisted organic synthesis (MAOS), for instance, aligns with the principles of green chemistry and could accelerate the discovery of optimal reaction conditions. researchgate.net

| Methodology | Description | Potential Advantages | Research Challenges |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | [3+2] cycloaddition between an azomethine ylide and an alkene to form the pyrrolidine ring. | High stereocontrol (enantio- and diastereoselectivity), atom economy. rsc.org | Development of specific catalysts for 2,3-disubstitution; control of regioselectivity. |

| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more starting materials. | High efficiency, reduced waste, rapid access to molecular diversity. tandfonline.com | Identification of suitable starting materials and reaction conditions; optimization of yields. |

| Iridium-Catalyzed Reductive Cyclization | Annulation using a chiral iridacycle complex with simple diols and primary amines. | Direct access to chiral N-heterocycles from simple precursors. organic-chemistry.org | Substrate scope for generating the specific substitution pattern. |

| Late-Stage C-H Functionalization | Introduction of substituents by activating and replacing C-H bonds on the pyrrolidine core. | Flexibility for analogue synthesis; efficient modification of a core structure. | Achieving high regio- and stereoselectivity on the pyrrolidine ring. |

Advanced Approaches to Stereochemical Control and Chirality in Synthesis

The structure of this compound contains two adjacent stereocenters at the C2 and C3 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). Since the biological activity of chiral molecules is often highly dependent on their stereochemistry, the ability to selectively synthesize each of these isomers is of paramount importance for academic and pharmaceutical research. researchgate.net

Future research should focus on stereodivergent synthesis , a strategy that allows for the preparation of any desired stereoisomer of a product from a common set of starting materials, simply by changing the catalyst or reaction conditions. acs.orgrsc.org

Potential stereodivergent strategies include:

Catalyst-Controlled Cycloadditions: Utilizing different chiral ligands or metal catalysts in a 1,3-dipolar cycloaddition can steer the reaction towards different diastereomeric products (e.g., cis or trans). rsc.orgrsc.org For example, silver- and copper-based catalysts with different chiral phosphine (B1218219) ligands have been shown to provide access to different stereochemical outcomes in pyrrolidine synthesis. acs.org

Substrate-Controlled Reactions: Employing chiral auxiliaries on one of the reactants can direct the stereochemical course of the ring-forming reaction. Subsequent removal of the auxiliary provides the desired enantiomerically enriched pyrrolidine.

Intramolecular Allylic Aminations: Iridium-catalyzed intramolecular allylic amination reactions have been shown to be effective for the stereodivergent synthesis of 2,5-disubstituted pyrrolidines, a strategy that could be adapted for 2,3-disubstituted systems. rsc.org

| Stereoisomer | Relative Stereochemistry | Synthetic Approach | Key Control Element |

|---|---|---|---|

| (2R, 3S) and (2S, 3R) | cis | Catalyst-controlled cycloaddition | Chiral ligand A with Metal X |

| (2R, 3R) and (2S, 3S) | trans | Catalyst-controlled cycloaddition | Chiral ligand B with Metal Y |

| Single Enantiomer (e.g., 2R, 3S) | cis | Asymmetric organocatalysis | Chiral prolinol-derived catalyst |

| Single Enantiomer (e.g., 2R, 3R) | trans | Chiral pool synthesis | Starting from D-pyroglutamic acid |

Integrated Computational and Experimental Methodologies for Compound Design and Mechanistic Elucidation

The synergy between computational chemistry and experimental synthesis has become a powerful engine for modern chemical research. jddhs.comjddhs.com For this compound, an integrated approach can accelerate the development of synthetic routes, predict molecular properties, and guide the design of new analogues. fmhr.orgacs.org

Future research directions in this area include:

Mechanistic Studies of Synthesis: Density Functional Theory (DFT) calculations can be used to model the transition states of potential synthetic reactions, such as the 1,3-dipolar cycloaddition. nih.gov This can help explain the observed regio- and stereoselectivity and guide the optimization of reaction conditions.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues of this compound is synthesized and tested for a particular biological activity, QSAR models can be developed. tandfonline.comscispace.com These models correlate chemical structure with biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. researchgate.netnih.gov

Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding mode of the different stereoisomers of the compound within the target's active site. scispace.com Molecular dynamics simulations can then be used to assess the stability of these binding poses over time, providing insights into the molecular basis of activity. tandfonline.com

| Phase | Computational Task | Experimental Task | Objective |

|---|---|---|---|

| Synthesis Design | DFT modeling of reaction pathways. | Screening of catalysts and conditions for a stereoselective synthesis. | Develop an efficient and stereocontrolled synthetic route. |

| Analogue Design | In silico design of a virtual library of analogues with varied substituents. | Synthesis of a focused set of prioritized analogues. | Explore the structure-activity relationship (SAR). |

| Mechanistic Biology | Molecular docking and MD simulations against a hypothesized biological target. | Biochemical or cellular assays to confirm activity and target engagement. | Elucidate the mechanism of action and identify key molecular interactions. |

Development of Chemical Probes and Scaffold-Based Libraries for Fundamental Biological System Studies (without specific disease focus)

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds that bind to a variety of biological targets. nih.govnih.gov This makes this compound an excellent starting point for the creation of a scaffold-based library of compounds for use in chemical biology. Such a library can be used to probe the functions of proteins and biological pathways in a systematic way.

The development of a chemical library around this scaffold would involve:

Scaffold Decoration: Systematically varying the substituents at different positions of the molecule. The methyl group at C2, the butanoyl group at C3, and the nitrogen atom of the pyrrolidine ring are all points for diversification.

Property-Driven Design: The library can be designed to cover a broad range of physicochemical properties (e.g., lipophilicity, polarity, size) to increase the chances of finding hits against diverse biological targets.

Application as Chemical Probes: High-quality compounds from the library can be developed into chemical probes. researchgate.net For example, by attaching a fluorescent tag or a reactive group, these probes can be used to visualize, identify, and characterize their protein targets within cells, helping to elucidate fundamental biological processes. The creation of a DNA-encoded library (DEL) based on this scaffold could also enable the screening of vast numbers of compounds against purified protein targets. nih.gov

| Position of Variation | Original Group | Potential Modifications for Library Synthesis | Purpose of Modification |

|---|---|---|---|

| Pyrrolidine N1 | -H | Alkylation, acylation, sulfonylation with diverse groups (e.g., benzyl (B1604629), acetyl, tosyl). | Modulate solubility, cell permeability, and introduce new interaction points. |

| Pyrrolidine C2 | -CH₃ (Methyl) | Ethyl, propyl, cyclopropyl, phenyl groups. | Probe steric tolerance and hydrophobic interactions at this position. |

| Butanoyl Carbonyl | Ketone (C=O) | Reduction to alcohol, conversion to oxime or hydrazone. | Alter hydrogen bonding capacity and geometry. |

| Butanoyl Chain | Propyl (-CH₂CH₂CH₃) | Branched alkyl chains, cyclic groups (e.g., cyclohexyl), aromatic rings (e.g., phenyl). | Explore larger and more complex binding pockets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.